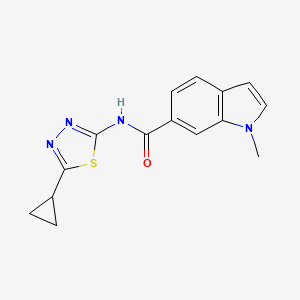

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-6-carboxamide

Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-6-carboxamide is a heterocyclic compound featuring a thiadiazole core substituted with a cyclopropyl group and linked to a methylated indole-carboxamide moiety. This structural architecture confers unique physicochemical and biological properties. The cyclopropyl group enhances stability and modulates electronic effects, while the indole moiety, a privileged scaffold in medicinal chemistry, contributes to interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methylindole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-19-7-6-9-2-5-11(8-12(9)19)13(20)16-15-18-17-14(21-15)10-3-4-10/h2,5-8,10H,3-4H2,1H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEPHSPEANRYPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)C(=O)NC3=NN=C(S3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-6-carboxamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopropylamine with thiosemicarbazide under acidic conditions to form the intermediate 5-cyclopropyl-1,3,4-thiadiazole-2-amine.

Indole Derivative Preparation: The indole derivative, 1-methyl-1H-indole-6-carboxylic acid, is prepared through Fischer indole synthesis or other suitable methods.

Coupling Reaction: The final step involves coupling the thiadiazole intermediate with the indole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the thiadiazole ring using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Major Products

Oxidation Products: Oxidized derivatives of the indole ring.

Reduction Products: Reduced forms of the thiadiazole ring.

Substitution Products: Various substituted carboxamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-6-carboxamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that this compound could induce apoptosis in breast cancer cells through the activation of intrinsic apoptotic pathways .

Mechanism of Action

The proposed mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. The compound's structural features allow it to interact effectively with these enzymes, leading to reduced cell viability and increased apoptosis rates .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Research suggests that it may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Applications

Pesticidal Properties

The compound has been evaluated for its pesticidal activities against various agricultural pests. Studies indicate that it exhibits significant insecticidal effects against common pests like aphids and beetles, making it a candidate for developing safer pest control agents .

Herbicidal Activity

Furthermore, this compound has been tested for herbicidal properties. Field trials have shown that it can effectively suppress weed growth without harming crop yields, suggesting its potential as an environmentally friendly herbicide .

Materials Science

Polymer Composites

In materials science, this compound has been incorporated into polymer matrices to enhance their mechanical and thermal properties. Research indicates that adding this compound improves the tensile strength and thermal stability of the resulting composites .

Nanotechnology Applications

Additionally, its unique chemical structure allows for functionalization in nanotechnology applications. It can be used to modify nanoparticles for targeted drug delivery systems, enhancing the efficacy of therapeutic agents while minimizing side effects .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, while the indole moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the thiadiazole ring or the carboxamide-linked aromatic system. Below is a comparative analysis:

Key Observations :

- Cyclopropyl vs. Alkyl/Thio Substituents : The cyclopropyl group (as in the target compound) enhances metabolic stability compared to ethyl or benzylthio groups, which may improve pharmacokinetics .

- Indole vs. Benzamide/Isochromene : Indole derivatives exhibit broader bioactivity (e.g., anticancer, anti-inflammatory) compared to benzamide or isochromene analogs, likely due to indole's ability to engage in π-π stacking and hydrogen bonding .

Physicochemical Properties

Implications :

- The target compound’s moderate LogP (~2.5) suggests better membrane permeability than bulkier analogs .

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound's chemical structure can be described by its molecular formula and a molecular weight of approximately 284.38 g/mol. The presence of the thiadiazole ring and the indole moiety suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₄S |

| Molecular Weight | 284.38 g/mol |

| CAS Number | Not specified |

| SMILES Representation | Not provided |

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds induce apoptosis in various cancer cell lines, including HeLa cells. The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of thiadiazole derivatives, this compound was tested against several cancer cell lines. The results demonstrated that the compound effectively inhibited cell growth at micromolar concentrations, suggesting its potential as an anticancer agent.

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of Cell Cycle Progression: Flow cytometry analysis revealed that treated cells exhibited a significant increase in the sub-G1 phase, indicating apoptosis.

- Induction of Apoptosis: Compounds similar to this one have been shown to activate caspases and other apoptotic markers in cancer cells.

Other Biological Activities

Apart from anticancer properties, thiadiazole derivatives have been studied for their anti-inflammatory and antimicrobial activities. These effects are attributed to their ability to modulate various signaling pathways involved in inflammation and microbial resistance.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. The biological evaluation often includes:

- In vitro Cytotoxicity Assays: Assessing the compound's effect on different cancer cell lines.

- Mechanistic Studies: Investigating how the compound interacts with cellular pathways.

- Structure-Activity Relationship (SAR) Analysis: Understanding how structural changes affect biological activity.

Table 2: Summary of Biological Evaluations

| Study | Target Cells | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer Study | HeLa | 0.37 | Apoptosis induction |

| Inflammatory Response | RAW 264.7 | Not specified | Cytokine modulation |

| Antimicrobial Activity | Various pathogens | Not specified | Cell wall synthesis inhibition |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-6-carboxamide and its analogues?

- Methodology : Synthesis typically involves cyclization of thiosemicarbazide derivatives with carbon disulfide or isothiocyanates. For example, N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides react with arylhydrazinecarboxamides in acetonitrile under reflux, followed by cyclization in DMF with iodine and triethylamine to form the thiadiazole core . Key steps include:

- Nucleophilic substitution for intermediate formation.

- Cyclization under controlled solvent conditions (e.g., DMF with catalytic iodine).

- Optimization : Solvent choice (acetonitrile for initial steps, DMF for cyclization) and reaction time (1–3 minutes for reflux) significantly impact yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positioning, particularly for the cyclopropyl and indole moieties .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, essential for distinguishing isomers .

- Infrared (IR) Spectroscopy : Identifies functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) and thiadiazole (C-S absorption at ~650 cm⁻¹) .

Q. What are the known biological activities of 1,3,4-thiadiazole derivatives, and how does this compound compare?

- Anticancer Activity : Thiadiazoles exhibit cytotoxicity via kinase inhibition or DNA intercalation. For example, compound 4y (a structural analogue) showed IC₅₀ values of 0.084 ± 0.020 mmol L⁻¹ (MCF-7) and 0.034 ± 0.008 mmol L⁻¹ (A549) in cytotoxicity assays .

- Antimicrobial Potential : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) display enhanced activity against Gram-positive bacteria .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

- Microwave-Assisted Synthesis : Reduces reaction time from 15–18 hours (conventional) to 15–20 minutes while improving yield by 20–30% .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while dichloromethane aids in intermediate purification .

- Catalysts : Iodine and triethylamine facilitate sulfur elimination during thiadiazole ring formation, minimizing byproducts .

Q. How to address contradictory data in biological assays, such as varying IC₅₀ values across studies?

- Standardized Assay Conditions :

- Use identical cell lines (e.g., MCF-7 for reproducibility).

- Normalize drug exposure times and serum concentrations .

- Mechanistic Validation : Combine cytotoxicity assays with target-specific tests (e.g., aromatase inhibition IC₅₀ = 0.062 ± 0.004 mmol L⁻¹ for compound 4y) to confirm mode of action .

Q. What computational approaches are used to predict the compound's biological targets and binding affinity?

- Molecular Docking : Studies on GSK-3β inhibition revealed hydrogen bonding between the thiadiazole sulfur and Lys85 residue, with binding energies of −8.2 kcal/mol .

- QSAR Modeling : Correlate substituent electronegativity (e.g., cyclopropyl vs. ethyl groups) with anticancer activity to guide structural modifications .

Key Considerations

- Stability : The compound is stable under neutral conditions but degrades in strong acids/bases due to thiadiazole ring susceptibility .

- Contradictions : Discrepancies in antimicrobial activity may arise from pH-dependent solubility (e.g., enhanced activity at pH 6.5 vs. 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.